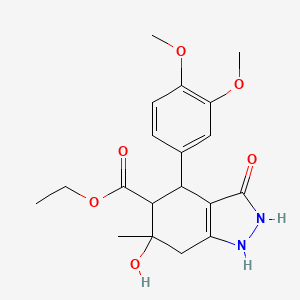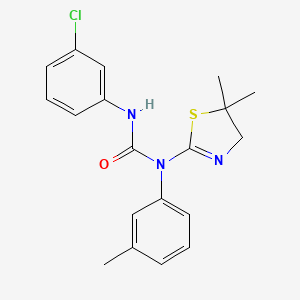![molecular formula C20H22N2O2S B11483651 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-](/img/structure/B11483651.png)
2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a methoxy, methyl, and propan-2-yl group, along with a sulfanyl group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with a suitable leaving group on the phenyl ring.
Substitution Reactions: The methoxy, methyl, and propan-2-yl groups can be introduced through various substitution reactions, such as alkylation or acylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy, methyl, and propan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving quinoxaline derivatives.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the sulfanyl group may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Sulfanyl-Substituted Compounds: Compounds with a sulfanyl group, such as thiophenol and 4-methylthiophenol.
Methoxy-Substituted Compounds: Compounds with a methoxy group, such as anisole and 4-methoxytoluene.
Uniqueness
3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-1,2-DIHYDROQUINOXALIN-2-ONE is unique due to the combination of its functional groups and the specific arrangement of these groups on the quinoxaline core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C20H22N2O2S/c1-12(2)15-10-14(13(3)9-18(15)24-4)11-25-20-19(23)21-16-7-5-6-8-17(16)22-20/h5-10,12H,11H2,1-4H3,(H,21,23) |
InChI Key |
QMKHYBWWXILORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3NC2=O)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11483576.png)
![1-{[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11483580.png)
![diethyl (2E)-2-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11483586.png)
![N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483592.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11483594.png)

methanone](/img/structure/B11483604.png)
![3-(5-Bromofuran-2-yl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11483616.png)

![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483620.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483628.png)
![ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483640.png)
![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11483646.png)
![Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11483648.png)
